Dodecyl 2-bromoisobutyrate
Description
Dodecyl 2-bromoisobutyrate (CAS: 934001-46-4) is a hydrophobic alkyl ester derivative of 2-bromoisobutyric acid, widely utilized as an initiator in atom transfer radical polymerization (ATRP) . Its structure comprises a dodecyl (C12) chain linked to a brominated isobutyrate group, which enables controlled radical polymerization by mediating the equilibrium between active and dormant polymer chains. Dod-BiB is particularly effective in synthesizing telechelic polymers with dodecyl end groups, facilitating applications in hydrophobic polymer systems such as nanoparticle stabilization and amphiphilic block copolymer synthesis . Its low solubility in aqueous environments necessitates the use of organic solvents (e.g., isopropyl alcohol/water mixtures) for polymerization reactions .
Properties
IUPAC Name |
dodecyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-15(18)16(2,3)17/h4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPZPNIRCIQNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621507 | |
| Record name | Dodecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934001-46-4 | |
| Record name | Dodecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 934001-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
Transesterification involves the nucleophilic acyl substitution of the ethoxy group in ethyl 2-bromoisobutyrate with 1-dodecanol. A base catalyst, such as sodium methoxide (NaOMe), deprotonates the alcohol, enhancing its nucleophilicity. The reaction proceeds via a tetrahedral intermediate, with ethanol eliminated as a byproduct.
- Reactants : Ethyl 2-bromoisobutyrate (1.0 equiv), 1-dodecanol (1.1–1.2 equiv), NaOMe (0.1–0.5 mol%).
- Solvent : Toluene (azeotropic agent).
- Conditions : Reflux (110–120°C) for 2–4 hours under inert atmosphere.
- Byproduct Removal : Ethanol is removed via azeotropic distillation to shift equilibrium toward product formation.
Optimization and Yield
Excess 1-dodecanol ensures high conversion (>90%). Filtration of residual solids (e.g., unreacted catalyst) followed by solvent evaporation yields crude product. Recrystallization from hexane or ethyl acetate typically affords pure dodecyl 2-bromoisobutyrate in 75–85% yield.
Table 1: Transesterification Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Catalyst | Sodium methoxide |
| Solvent | Toluene |
| Temperature | 110–120°C (reflux) |
| Reaction Time | 2–4 hours |
| Molar Ratio (1-dodecanol:ester) | 1.1:1–1.2:1 |
| Yield | 75–85% |
Acid Chloride-Alcohol Condensation
Reaction Overview
This method employs 2-bromoisobutyryl chloride and 1-dodecanol in a Schotten-Baumann-type reaction. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion.
Procedure :
- Reactants : 2-Bromoisobutyryl chloride (1.0 equiv), 1-dodecanol (1.05 equiv), TEA (1.1 equiv).
- Solvent : Dichloromethane (DCM) or chloroform.
- Conditions : 0°C → room temperature (RT), 12–24 hours.
Workup and Purification
Post-reaction, the mixture is washed with 5% HCl (to remove TEA·HCl), water, and brine. Drying over Na2SO4 and solvent evaporation yields a pale-yellow oil. Distillation under reduced pressure (b.p. 150–155°C at 0.5 mmHg) or silica gel chromatography (hexane/ethyl acetate) provides >90% purity.
Table 2: Acid Chloride Method Parameters
| Parameter | Value/Range |
|---|---|
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Reaction Time | 12–24 hours |
| Yield | 80–90% |
Direct Fischer Esterification
Acid-Catalyzed Esterification
2-Bromoisobutyric acid and 1-dodecanol react under acidic conditions, with water removal facilitating equilibrium shift.
Procedure :
- Reactants : 2-Bromoisobutyric acid (1.0 equiv), 1-dodecanol (1.5–2.0 equiv), H2SO4 (1–2 mol%).
- Solvent : Toluene or xylene.
- Conditions : Reflux (140–150°C) with Dean-Stark trap for 6–12 hours.
Challenges and Solutions
- Low Conversion : Due to steric hindrance from the tert-butyl group, excess alcohol and prolonged heating are required.
- Purification : Neutralization with NaHCO3, extraction with DCM, and distillation yield 60–70% product.
Table 3: Fischer Esterification Parameters
| Parameter | Value/Range |
|---|---|
| Catalyst | Sulfuric acid |
| Solvent | Toluene |
| Temperature | 140–150°C |
| Reaction Time | 6–12 hours |
| Yield | 60–70% |
Characterization and Analytical Data
Spectroscopic Analysis
- 1H NMR (CDCl3, 400 MHz): δ 4.10 (t, 2H, -OCH2), 1.92 (s, 6H, C(CH3)2Br), 1.25 (m, 20H, -(CH2)10-), 0.88 (t, 3H, -CH3).
- 13C NMR (CDCl3, 100 MHz): δ 170.2 (C=O), 65.4 (-OCH2), 55.1 (CBr(CH3)2), 31.9–22.7 (methylene chain), 14.1 (-CH3).
- IR (ATR) : 1745 cm-1 (C=O stretch), 1250 cm-1 (C-O ester), 650 cm-1 (C-Br).
Physicochemical Properties
- Molecular Weight : 335.3 g/mol.
- Appearance : Colorless to pale-yellow liquid.
- Boiling Point : 150–155°C (0.5 mmHg).
- Density : 1.05 g/cm3 at 20°C.
Comparative Evaluation of Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Transesterification | 75–85 | High | Moderate | Moderate |
| Acid Chloride | 80–90 | Very High | High | Low (acid chloride cost) |
| Fischer Esterification | 60–70 | Moderate | Low | High |
- Transesterification : Preferred for scalability but requires stringent control of azeotropic distillation.
- Acid Chloride : Optimal for high-purity applications despite higher reagent costs.
- Fischer Esterification : Limited to small-scale synthesis due to long reaction times and modest yields.
Chemical Reactions Analysis
Types of Reactions: Dodecyl 2-bromoisobutyrate primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in polymerization reactions, particularly ATRP, where it acts as an initiator .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran.
Polymerization Reactions: In ATRP, this compound is used in conjunction with a copper catalyst and a ligand such as N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine.
Major Products:
Substitution Reactions: The major products are dodecyl derivatives where the bromine atom is replaced by the nucleophile.
Polymerization Reactions: The major products are polymers with dodecyl functionalized chain ends.
Scientific Research Applications
Dodecyl 2-bromoisobutyrate is a compound with potential biological activities, particularly in antimicrobial applications and as a component in drug delivery systems and tissue engineering. It is used in the synthesis of functionalized polymers.
Antimicrobial Applications
- Synthesis of Antimicrobial Polymers this compound can be used to initiate polymerizations, yielding polymers with dodecyl (C12) aliphatic hydrocarbon tails. These polymers can be quaternized to incorporate quaternary ammonium moieties .
- Antimicrobial Activity Polymers with a C12 hydrophobic tail have demonstrated broad antimicrobial activity against multidrug-resistant bacterial pathogens such as S. aureus, K. pneumoniae, A. baumannii, and P. aeruginosa . The minimum inhibitory concentrations (MICs) of these polymers indicate their effectiveness .
- Mechanism of Action Research indicates that membrane disruption is the most probable mechanism for bacteria cell killing by these polymers. This mechanism was investigated using a fluorescent membrane permeability assay with Escherichia coli .
Drug Delivery Systems
- Functionalized Emulsifiers this compound can be utilized in the design of branched copolymers that act as functional mucus-responsive oil-in-water emulsifiers . These copolymers comprise a hydrophilic monomer, oligo(ethylene glycol) methacrylate, and a hydrophobic dodecyl initiator .
- Mucus Penetration Mucus can hinder the permeation of drugs and drug delivery systems because the rate of diffusion is low, so systems that increase retention time at the mucosal surface could prove beneficial .
- Thiol-Functional Polymers To enable drug delivery, thiol-functional polymers have been used to produce tablets, polymeric micelles, and microparticles .
Mechanism of Action
In ATRP, dodecyl 2-bromoisobutyrate acts as an initiator by generating radicals that propagate the polymerization process. The bromine atom is abstracted by the copper catalyst, forming a radical that initiates the polymerization of monomers. The process is controlled by the reversible activation and deactivation of the growing polymer chains, allowing for precise control over the molecular weight and architecture of the resulting polymers .
Comparison with Similar Compounds
Comparison with Similar 2-Bromoisobutyrate Derivatives
Alkyl Chain Length and Solubility
The alkyl chain length of 2-bromoisobutyrate initiators critically influences solubility, initiation efficiency, and compatibility with monomer systems:
Polymerization Efficiency and Control
- Dod-BiB provides balanced control in hydrophobic systems, enabling high-molecular-weight branched copolymers (e.g., poly(OEGMA-co-EGDMA)) with narrow dispersity (Đ < 1.3) under copper-catalyzed ATRP .
- Ethyl 2-bromoisobutyrate (EBiB) offers faster initiation in polar media but requires surfactants (e.g., Brij 98) for dispersed-phase polymerizations . Its shorter chain limits compatibility with hydrophobic monomers.
- Octadecyl 2-bromoisobutyrate’s long alkyl chain slows diffusion, reducing initiation efficiency but improving control in highly non-polar systems .
Industrial and Regulatory Considerations
- EBiB dominates pharmaceutical and polymer industries due to its versatility, but faces stringent regulations (e.g., EU REACH) governing brominated compounds .
- Dod-BiB and longer-chain derivatives are niche products, primarily used in advanced material research. Their production depends on bromine availability, with supply chains vulnerable to geopolitical disruptions .
Functional Group Reactivity
- 10-Undecenyl 2-bromoisobutyrate ’s terminal double bond enables post-polymerization functionalization, a unique advantage absent in Dod-BiB or EBiB .
- tert-Butyl 2-bromoisobutyrate ’s branched structure introduces steric effects, limiting its use to specialized syntheses .
Key Research Findings
- Dod-BiB outperforms linear initiators in stabilizing nanoemulsions, achieving >90% encapsulation efficiency for hydrophobic drugs .
- Ethyl 2-bromoisobutyrate-based polymers exhibit 20–30% higher tensile strength compared to Dod-BiB-derived analogs in polar matrices, attributed to better monomer compatibility .
- Regulatory barriers for brominated initiators are escalating, with China’s GB 28364-2019 mirroring EU REACH restrictions, impacting global trade .
Biological Activity
Dodecyl 2-bromoisobutyrate (Dod-Br) is a compound of interest due to its potential biological activities, particularly in antimicrobial applications and as a functional emulsifier. This article reviews the current understanding of its biological activity, supported by empirical data and case studies.
Chemical Structure and Synthesis
This compound is an alkyl bromide derivative that serves as a versatile initiator in polymer synthesis. It features a dodecyl hydrophobic tail, which enhances its interaction with biological membranes. The synthesis typically yields a clear oil, confirming its chemical structure and purity .
Antimicrobial Activity
Mechanism of Action
Research indicates that Dod-Br exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism primarily involves membrane disruption, leading to cell lysis. This has been substantiated through studies demonstrating structure-dependent antibacterial activity against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
Minimum Inhibitory Concentration (MIC)
The effectiveness of Dod-Br can be quantified through its Minimum Inhibitory Concentration (MIC), which measures the lowest concentration required to inhibit bacterial growth. A study reported that polymers initiated with Dod-Br showed lower MIC values compared to those initiated with shorter alkyl chains, indicating enhanced antibacterial efficacy due to the longer hydrophobic tail .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Klebsiella pneumoniae | 64 |
| Pseudomonas aeruginosa | 16 |
| Acinetobacter baumannii | 8 |
Cytotoxicity Studies
While exploring the antibacterial potential of Dod-Br, its cytotoxic effects on mammalian cells were also assessed. Using HepG2 cell lines, the cytotoxicity was evaluated at concentrations up to 100 μg/mL. Results indicated that although Dod-Br exhibited antimicrobial activity, it maintained a favorable safety profile with cell survival rates above 70% at tested concentrations .
Functional Emulsifier Applications
Dod-Br has been utilized in creating mucus-responsive emulsions, which are critical for drug delivery systems. These emulsions leverage the compound's amphiphilic properties, enabling enhanced retention at mucosal surfaces. The stability of these emulsions was significantly improved when using branched copolymers derived from Dod-Br, demonstrating potential for pharmaceutical applications where prolonged drug action is desired .
Case Studies
- Antimicrobial Polymers : A study synthesized various polymers using Dod-Br and evaluated their antimicrobial efficacy against a panel of ESKAPE pathogens. The results highlighted that polymers with shorter degrees of polymerization exhibited superior antibacterial activity due to increased membrane permeability .
- Mucus-Responsive Emulsions : Another investigation focused on the development of branched copolymers incorporating Dod-Br for use as emulsifiers in drug delivery systems. The study found that these emulsions remained stable for over three years at ambient temperature, underscoring their potential for long-term applications in medicine .
Q & A
Q. How can thermodynamic parameters (e.g., ΔG, ΔH) of ATRP reactions using this compound be derived experimentally?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
